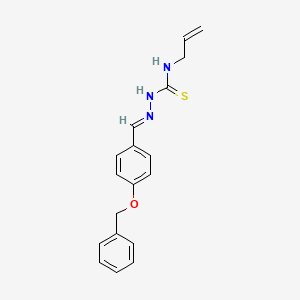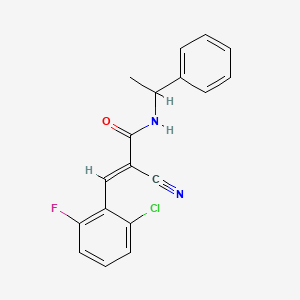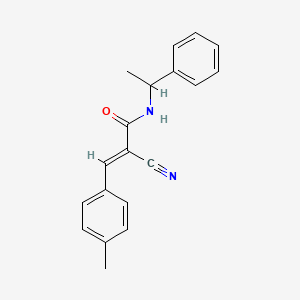
(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate is a complex organic compound that features a combination of fluorophenyl and benzodiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 1-methyl-1H-1,3-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the fluorophenyl group. It can be used to label and track biological molecules in various assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
Cetylpyridinium chloride: An antimicrobial agent.
Domiphen bromide: Another antimicrobial agent.
Uniqueness
What sets (1E)-1-(4-Fluorophenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-YL)ethenyl 4-fluorobenzoate apart from these similar compounds is its unique combination of fluorophenyl and benzodiazol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-1-(4-fluorophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O2/c1-27-20-5-3-2-4-19(20)26-22(27)14-21(15-6-10-17(24)11-7-15)29-23(28)16-8-12-18(25)13-9-16/h2-14H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKMTBNACNYRHF-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B5908067.png)
![1-[2-(3-methylphenoxy)ethyl]-3-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B5908070.png)
![(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5908076.png)
![N-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![(2E)-2-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide](/img/structure/B5908087.png)

![(1E)-1-[2-(benzyloxy)-5-chlorobenzylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B5908095.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B5908115.png)
![N-{1-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B5908117.png)
![(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5908132.png)


